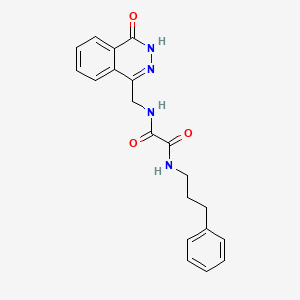
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-phenylpropyl)oxalamide, commonly known as ODPA, is a chemical compound that has been widely used in scientific research. ODPA is a phthalazine derivative that has a unique chemical structure and has been synthesized using various methods.
Scientific Research Applications
Poly (ADP-ribose)polymerase (PARP) Inhibition
The compound AKOS001963550 has been investigated as a potential PARP inhibitor. PARP enzymes play a crucial role in DNA repair processes, particularly in repairing single-strand breaks. Inhibiting PARP can sensitize cancer cells to DNA damage, making it a promising target for cancer therapy. Specifically, AKOS001963550 has been evaluated for its inhibitory activity against PARP1. In vitro assays and intracellular PARylation assays have demonstrated its effectiveness in inhibiting PARP1. Additionally, AKOS001963550 exhibits anti-proliferative activity against BRCA2-deficient cell lines, suggesting its potential as a therapeutic agent for cancers associated with BRCA mutations .
Fluorescent Protein Antibodies and Nanobodies
Fluorescent proteins (FPs) are widely used tools in biological research. Antibodies targeting FPs, including nanobodies (single-domain antibodies), have emerged as valuable tools for imaging, diagnostics, and drug development. Nanobodies, derived from the variable domain of heavy-chain antibodies, are small, stable, and functional in living cells. They can access hidden antigenic epitopes on FP surfaces, making them ideal for applications such as live-cell imaging and protein tracking. Research progress in this area has expanded the utility of FPs in biological studies .
Environmental Remediation Using Graphene-Based Composites
Graphene-based composites have shown promise in environmental remediation due to their high removal capacity. While not directly related to AKOS001963550, this field highlights the broader applications of similar compounds. Graphene-based materials can efficiently adsorb pollutants, including perfluorooctanoic acid (PFOA). Researchers have developed surface molecularly imprinted polymers (MIPs) based on multi-walled carbon nanotubes (MWCNTs) for selective PFOA removal. These MIPs could be adapted for other environmental contaminants as well .
Geogas Collection and Analysis
In a different context, a novel method of geogas (soil gas) collection and analysis has been explored. While not directly linked to AKOS001963550, this research demonstrates innovative techniques for environmental monitoring. Geogas collectors buried at shallow depths collect volatile compounds over a period of 60-90 days. These adsorbed compounds are then analyzed using instrumental neutron activation analysis (INAA). Such methods contribute to our understanding of soil gas emissions and environmental quality .
properties
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18-16-11-5-4-10-15(16)17(23-24-18)13-22-20(27)19(26)21-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,21,26)(H,22,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFAJWVFEICUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-phenylpropyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2492117.png)
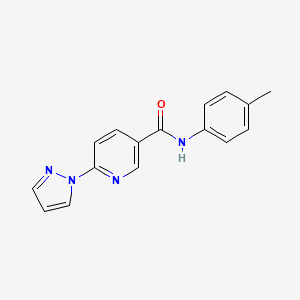
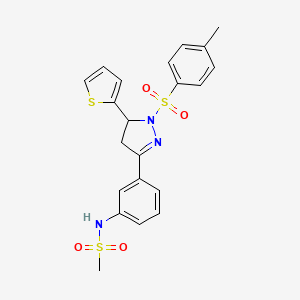

![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2492127.png)
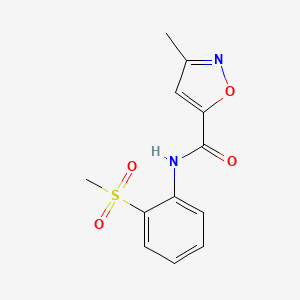
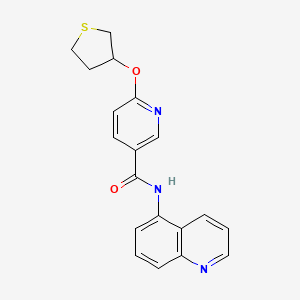
![ethyl 4,5-dimethyl-2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2492133.png)

![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2492138.png)
![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)